molecular formula C10H15Cl2N3 B1374671 1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride CAS No. 77145-35-8

1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride

Cat. No. B1374671
CAS RN: 77145-35-8
M. Wt: 248.15 g/mol
InChI Key: NOSKSNWYGYGGBH-UHFFFAOYSA-N
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Description

“1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It’s a tertiary amino compound and a dialkylarylamine .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride” are not detailed in the sources I found, piperidone analogs have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidine Derivatives : Piperidine derivatives, including those with a 1-(3-Chloro-2-pyridyl)piperidin-4-amine structure, are synthesized using Claisen rearrangement and are key intermediates for a wide range of substituted amines. These compounds are derived from serine and terminal acetylenes (Acharya & Clive, 2010).

Applications in Drug Development

  • Aurora Kinase Inhibition : Compounds with structures similar to 1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride have been explored for their potential in inhibiting Aurora A kinase, which is a promising approach in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Spectroscopic and Structural Analysis

  • Spectroscopic Characterization : Piperidine complexes, including those similar to 1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride, have been synthesized and characterized using various spectroscopic methods, providing insights into their structural and chemical properties (Amirnasr et al., 2001).

Antibacterial Activity

  • Antibacterial Properties : Some derivatives of piperidine, akin to 1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride, have shown antibacterial activity. These compounds were synthesized and their structures confirmed through spectral data, suggesting potential applications in antibacterial treatments (Merugu, Ramesh & Sreenivasulu, 2010).

Synthesis of Complexes and Heterocycles

  • Synthesis of Nitrogen- and Sulfur-Containing Heterocycles : The compound's structure has been utilized in reactions yielding amides and other heterocycles, demonstrating its versatility in the synthesis of complex organic structures (Levkovskaya & Safonova, 1971).

Crystallography and Molecular Packing

  • Molecular and Crystal Structures : Research involving compounds similar to 1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride has been conducted to understand the influence of hydrogen bonds on molecular conformation and packing in crystals, contributing to the field of crystallography and molecular design (Kuleshova & Khrustalev, 2000).

Safety And Hazards

“1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride” is classified as Acute Tox. 3 Oral 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.ClH/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14;/h1-2,5,8H,3-4,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSKSNWYGYGGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-pyridyl)piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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